meso-alpha,beta-Di(4-pyridyl) Glycol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

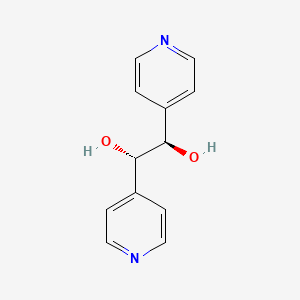

meso-alpha,beta-Di(4-pyridyl) Glycol: is an organic compound with the molecular formula C12H12N2O2. It is characterized by the presence of two pyridyl groups attached to a glycol backbone. This compound is known for its unique structural properties and its applications in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of meso-alpha,beta-Di(4-pyridyl) Glycol typically involves the reaction of 4-pyridinecarboxaldehyde with ethylene glycol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired meso compound. The general reaction scheme is as follows:

Condensation Reaction: 4-pyridinecarboxaldehyde reacts with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the intermediate product.

Reduction: The intermediate product is then reduced using a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process includes:

Large-scale Condensation: Utilizing industrial reactors to handle larger volumes of reactants.

Efficient Reduction: Employing continuous flow reactors for the reduction step to enhance efficiency and control.

Análisis De Reacciones Químicas

Types of Reactions

meso-alpha,beta-Di(4-pyridyl) Glycol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridyl ketones.

Reduction: Further reduction can lead to the formation of pyridyl alcohols.

Substitution: The pyridyl groups can participate in substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents such as halogens and organometallic compounds are employed under controlled conditions.

Major Products

Oxidation: Pyridyl ketones.

Reduction: Pyridyl alcohols.

Substitution: Various substituted pyridyl derivatives.

Aplicaciones Científicas De Investigación

Coordination Chemistry

Ligand Formation:

DPG serves as a ligand in coordination chemistry, forming complexes with various metal ions. Its structure allows for the formation of stable coordination bonds, which can influence the electronic properties and reactivity of the resulting metal complexes. For instance, studies have shown that DPG can coordinate with transition metals like cobalt and nickel, enhancing their catalytic activities in chemical reactions .

Case Study: Cobalt Complexes

A notable application involves the synthesis of cobalt-based porous coordination polymers (PCPs) using DPG. For example, the reaction of DPG with cobalt nitrate and isophthalic acid resulted in a material capable of selectively adsorbing paraffin/olefin mixtures, demonstrating high selectivity for C3H8/C3H6 separations . This highlights DPG's role in developing materials for gas separation technologies.

Material Science

Porous Coordination Polymers:

DPG has been utilized in the synthesis of new PCPs that exhibit unique adsorption properties. These materials are characterized by their ultramicroporous structures, which enable selective gas adsorption. For instance, DPG-based PCPs have shown exceptional performance in CO2 recognition and separation from other gases .

Table 1: Summary of DPG-Based Porous Coordination Polymers

| Polymer Name | Metal Ion | Ligands Used | Key Features |

|---|---|---|---|

| PCP-IPA | Co(II) | DPG, Isophthalic Acid | High selectivity for C3H8/C3H6 |

| PCP-3,5-pdc | Co(II) | DPG, 3,5-Pyridinedicarboxylic Acid | CO2 selective adsorption |

Catalysis

Catalytic Applications:

The ability of DPG to stabilize metal centers enhances its utility as a catalyst or catalyst support. Research indicates that DPG can facilitate electron transfer processes in metal complexes, leading to enhanced catalytic efficiency .

Case Study: Valence Tautomerism

A study demonstrated that metal complexes formed with DPG underwent thermal and photoinduced valence tautomeric transitions. This property can be exploited in designing catalysts that respond dynamically to environmental changes, potentially leading to more efficient catalytic cycles .

Gas Adsorption and Separation

Selective Gas Adsorption:

DPG's structural features allow it to interact selectively with certain gases. Recent studies have highlighted its exceptional ability to adsorb CO2 over other gases like N2 and CH4 due to specific interactions facilitated by its coordination environment .

Experimental Findings:

In experiments involving transient breakthrough tests, DPG-based materials exhibited remarkable performance in separating CO2 from gas mixtures, demonstrating potential applications in carbon capture technologies .

Mecanismo De Acción

The mechanism by which meso-alpha,beta-Di(4-pyridyl) Glycol exerts its effects is primarily through its ability to act as a ligand, forming stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, influencing biochemical and chemical processes.

Comparación Con Compuestos Similares

Similar Compounds

1,2-Bis(4-pyridyl)ethane: Similar structure but lacks the glycol backbone.

4,4’-Bipyridine: Contains two pyridyl groups but connected directly without a glycol linkage.

2,2’-Bipyridine: Another bipyridyl compound with different connectivity.

Uniqueness

meso-alpha,beta-Di(4-pyridyl) Glycol is unique due to its glycol backbone, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions and applications that are not possible with other bipyridyl compounds.

Propiedades

Número CAS |

4972-49-0 |

|---|---|

Fórmula molecular |

C23H34O4 |

Peso molecular |

374.5 g/mol |

Nombre IUPAC |

3-[(3R,5S,10S,13R,14S,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C23H34O4/c1-21-8-5-16(24)12-15(21)3-4-19-18(21)6-9-22(2)17(7-10-23(19,22)26)14-11-20(25)27-13-14/h11,15-19,24,26H,3-10,12-13H2,1-2H3/t15-,16+,17+,18?,19?,21-,22+,23-/m0/s1 |

Clave InChI |

XZTUSOXSLKTKJQ-OZXOYNGHSA-N |

SMILES |

C1=CN=CC=C1C(C(C2=CC=NC=C2)O)O |

SMILES isomérico |

C[C@]12CC[C@H](C[C@@H]1CCC3C2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O |

SMILES canónico |

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.